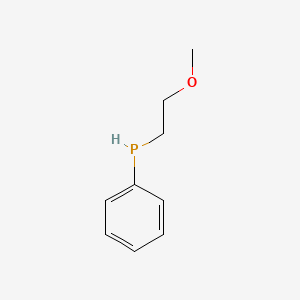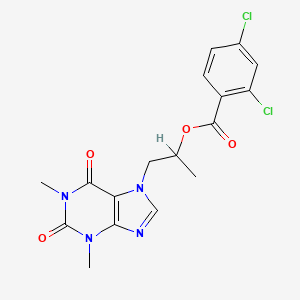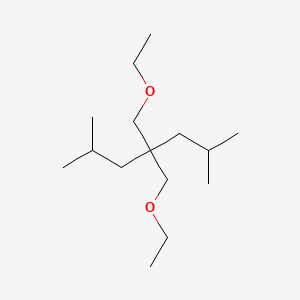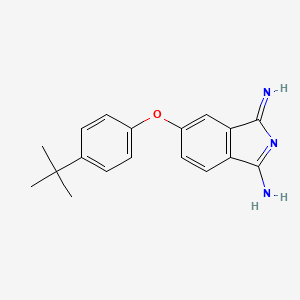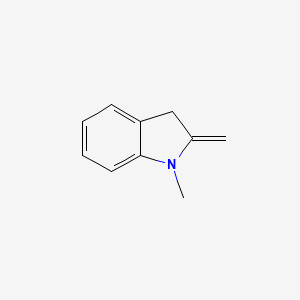![molecular formula C11H15ClSi B14286682 Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane CAS No. 122659-28-3](/img/structure/B14286682.png)
Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane is a chemical compound that belongs to the organosilicon family. This compound is characterized by the presence of a silicon atom bonded to a chlorine atom, two methyl groups, and a phenyl group substituted with a prop-1-en-2-yl group. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane can be synthesized through several methods. One common synthetic route involves the reaction of dimethylchlorosilane with 4-(prop-1-en-2-yl)phenylmagnesium bromide in the presence of a catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as purification and distillation to obtain a high-purity product. Industrial production methods are designed to optimize yield and minimize costs while ensuring the safety and environmental compliance of the manufacturing process.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl groups, alkoxy groups, or amines.
Addition Reactions: The prop-1-en-2-yl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form silanols or reduction to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used, often in the presence of a solvent like dichloromethane.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Addition Reactions: Products include halogenated organosilicon compounds.
Oxidation and Reduction Reactions: Products include silanols and silanes.
Applications De Recherche Scientifique
Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane involves its ability to form stable bonds with various substrates. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile compound in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro(dimethyl)phenylsilane: Similar structure but lacks the prop-1-en-2-yl group.
Dimethylphenylsilane: Similar structure but lacks both the chlorine atom and the prop-1-en-2-yl group.
Chlorotrimethylsilane: Contains three methyl groups instead of the phenyl and prop-1-en-2-yl groups.
Uniqueness
Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
Numéro CAS |
122659-28-3 |
|---|---|
Formule moléculaire |
C11H15ClSi |
Poids moléculaire |
210.77 g/mol |
Nom IUPAC |
chloro-dimethyl-(4-prop-1-en-2-ylphenyl)silane |
InChI |
InChI=1S/C11H15ClSi/c1-9(2)10-5-7-11(8-6-10)13(3,4)12/h5-8H,1H2,2-4H3 |
Clé InChI |
LNBWPBXZABQWBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=C(C=C1)[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)
![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
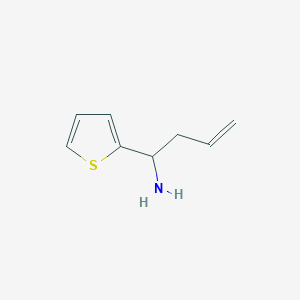
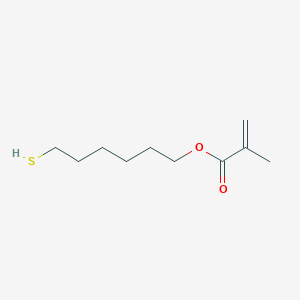
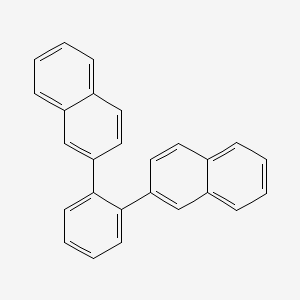
![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)
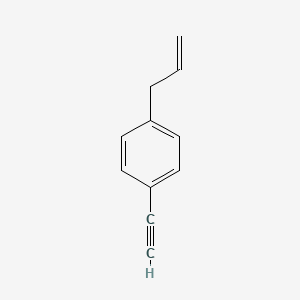
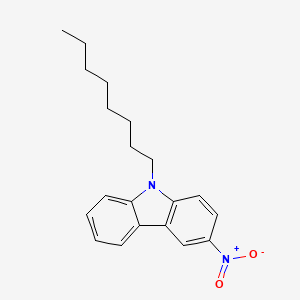
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)
